6-Bromo-3-ethynylpyrazin-2-amine
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Overview
Description
6-Bromo-3-ethynylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom at the 6-position and an ethynyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethynylpyrazin-2-amine typically involves the bromination of 3-ethynylpyrazin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under mild conditions to ensure selective bromination at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-ethynylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of a base like triethylamine.
Major Products:
Substitution Reactions: Products include 6-azido-3-ethynylpyrazin-2-amine or 6-thio-3-ethynylpyrazin-2-amine.
Coupling Reactions: Products include various aryl- or vinyl-substituted pyrazine derivatives.
Scientific Research Applications
6-Bromo-3-ethynylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethynylpyrazin-2-amine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
3-Ethynylpyrazin-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-aminopyrazine: Lacks the ethynyl group, affecting its ability to participate in coupling reactions.
Uniqueness: 6-Bromo-3-ethynylpyrazin-2-amine is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C6H4BrN3 |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
6-bromo-3-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H4BrN3/c1-2-4-6(8)10-5(7)3-9-4/h1,3H,(H2,8,10) |
InChI Key |
IOVJYRKPHLDXGV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(N=C1N)Br |
Origin of Product |
United States |
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